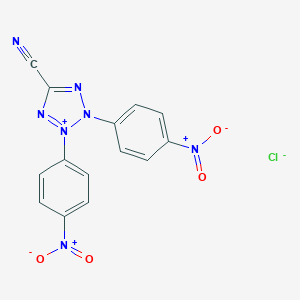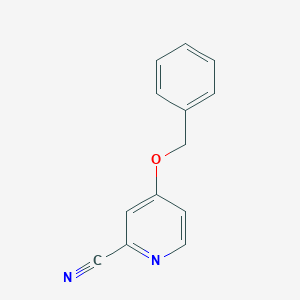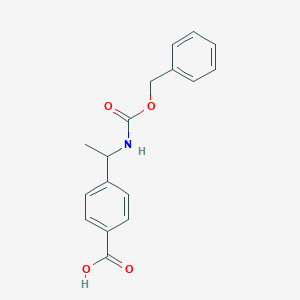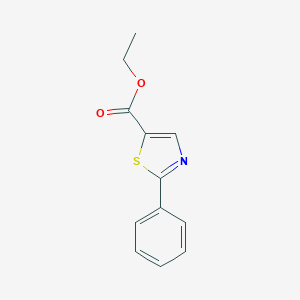acetic acid CAS No. 195719-43-8](/img/structure/B176944.png)
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. DMMA is a chiral compound that belongs to the class of alpha-amino acids and has a molecular formula of C14H19NO3.
作用机制
The exact mechanism of action of [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that inhibits the activity of neurons. This may contribute to its anticonvulsant and analgesic effects. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This may contribute to its anti-inflammatory effects.
生化和生理效应
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and analgesic effects. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has also been shown to inhibit the activity of COX-2, which may contribute to its anti-inflammatory effects. In addition, [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been shown to inhibit the growth of cancer cells, although the exact mechanism of this effect is not fully understood.
实验室实验的优点和局限性
One advantage of using [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid in lab experiments is its potential as a starting material for the synthesis of new drugs. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for the development of new drugs. However, one limitation of using [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid in lab experiments is its chiral nature, which can make the synthesis of new compounds more challenging.
未来方向
There are a number of future directions for the study of [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid. One area of research is the development of new drugs based on [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for the development of new drugs. Another area of research is the investigation of the mechanism of action of [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid. Although some progress has been made in understanding its effects on neurotransmitters and COX-2, more research is needed to fully understand its mechanism of action. Finally, the potential of [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid as a chemotherapeutic agent for the treatment of cancer should be further investigated.
Conclusion
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid, or [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid, is a chiral compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Its exact mechanism of action is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has also been shown to inhibit the growth of cancer cells. While there are some limitations to using [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid in lab experiments, its potential as a starting material for the synthesis of new drugs makes it a promising area of research for the future.
合成方法
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid is synthesized through a multi-step process that involves the condensation of 2,2-dimethylpropanoyl chloride with methylamine followed by the addition of phenylacetic acid. The reaction is carried out in the presence of a base, typically sodium hydroxide, and a solvent, such as dichloromethane. The product is then purified through a series of steps, including filtration, washing, and recrystallization.
科学研究应用
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has been studied extensively for its potential applications in the pharmaceutical industry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. [(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid has also been investigated for its ability to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent.
属性
CAS 编号 |
195719-43-8 |
|---|---|
产品名称 |
[(2,2-Dimethylpropanoyl)(methyl)amino](phenyl)acetic acid |
分子式 |
C14H19NO3 |
分子量 |
249.3 g/mol |
IUPAC 名称 |
2-[2,2-dimethylpropanoyl(methyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17) |
InChI 键 |
QGIMVENUWKTDJM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N(C)C(C1=CC=CC=C1)C(=O)O |
规范 SMILES |
CC(C)(C)C(=O)N(C)C(C1=CC=CC=C1)C(=O)O |
同义词 |
Benzeneacetic acid, -alpha--[(2,2-dimethyl-1-oxopropyl)methylamino]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
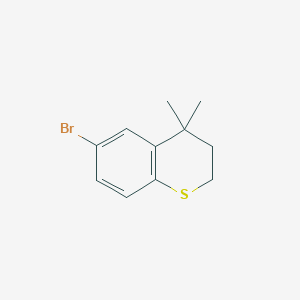
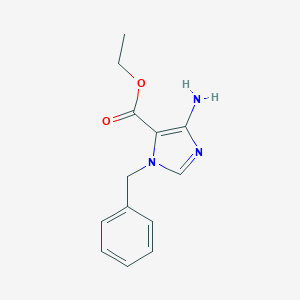
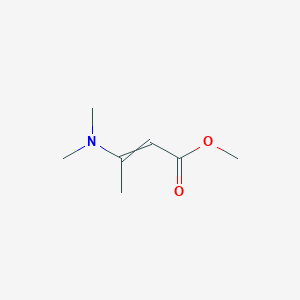
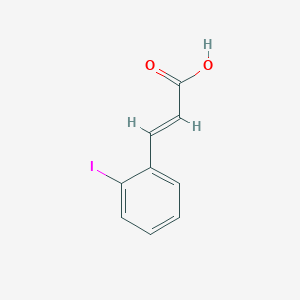
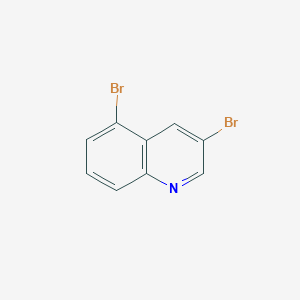
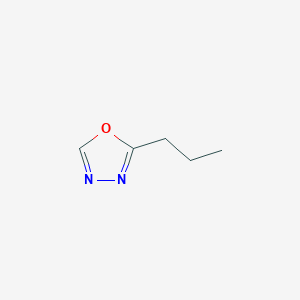
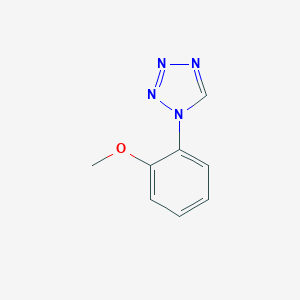
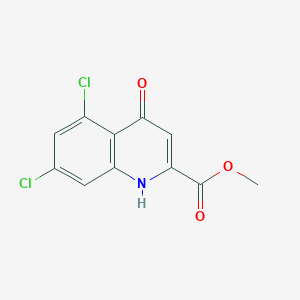
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)
